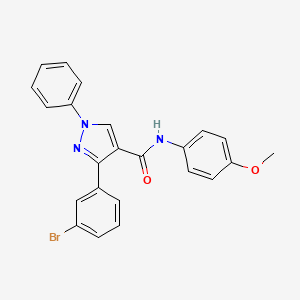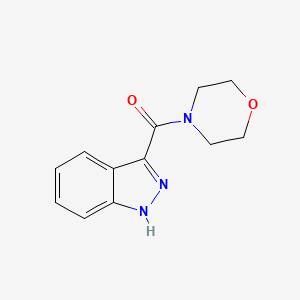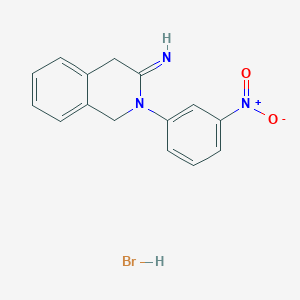![molecular formula C17H28N4O B6138856 N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide](/img/structure/B6138856.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide, also known as N-Desethylamiodarone (DEA), is a synthetic compound that is derived from Amiodarone. It is a potent antiarrhythmic agent that is used to treat various cardiac arrhythmias. DEA has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mécanisme D'action
DEA exerts its pharmacological effects by blocking various ion channels, including sodium, potassium, and calcium channels. It also inhibits the activity of phosphodiesterase, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting the activity of phosphodiesterase, DEA increases the levels of cAMP, which leads to the relaxation of smooth muscle cells and vasodilation.
Biochemical and Physiological Effects:
DEA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). DEA also reduces the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of genes involved in inflammation and cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DEA in lab experiments is its high potency. DEA has been shown to be more potent than Amiodarone in inhibiting the activity of various ion channels. However, one of the limitations of using DEA in lab experiments is its low solubility in water. This can make it difficult to prepare solutions of DEA for use in experiments.
Orientations Futures
There are several future directions for the study of DEA. One area of research is the development of more potent and selective analogs of DEA. Another area of research is the investigation of the potential use of DEA in the treatment of various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of DEA in the treatment of various cancers, such as breast cancer and lung cancer, is an area of active research. Finally, the development of novel drug delivery systems for DEA is an area of research that has the potential to improve the therapeutic efficacy of the compound.
Méthodes De Synthèse
The synthesis of DEA involves the reduction of Amiodarone with lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction yields DEA as a white crystalline powder. The purity of the compound is confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
DEA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, antifibrotic, and antitumor properties. DEA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]-1-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-4-21(5-2)16-14(8-6-10-18-16)12-19-17(22)15-9-7-11-20(3)13-15/h6,8,10,15H,4-5,7,9,11-13H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPZNKMGYARCNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)C2CCCN(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6138774.png)
![methyl N-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}glycinate](/img/structure/B6138775.png)
![2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6138783.png)
![5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-1-(3-cyclohexen-1-ylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6138789.png)
![2-chloro-N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B6138809.png)
![N-[2-fluoro-4-(trifluoromethyl)benzyl]-5-[(3-hydroxy-1-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6138820.png)


![3-{[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-N-2-thienyl-1-piperidinecarboxamide](/img/structure/B6138832.png)

![2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}-N-[2-(3-pyridinyloxy)ethyl]acetamide](/img/structure/B6138846.png)
![N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B6138854.png)

![2-(2-methoxyethyl)-6-{[2-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6138864.png)